5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole
Overview
Description
5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole, also known as compound X, is a novel compound with potential applications in scientific research. It is a thiazole-based small molecule that has been shown to exhibit promising biological activity in preclinical studies.
Mechanism of Action
The mechanism of action of 5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole X is not fully understood, but it is believed to act on multiple targets in the cell. It has been reported to inhibit the activity of certain enzymes and receptors, which are involved in various cellular processes. For example, it has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the activity of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is involved in immune response and inflammation.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects in preclinical studies. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it has potential as an anticancer agent. It has also been shown to reduce inflammation in animal models of inflammatory diseases, indicating that it has potential as an anti-inflammatory agent. In addition, it has been shown to have antimicrobial activity against certain bacterial strains.
Advantages and Limitations for Lab Experiments
Compound X has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified, making it a useful tool for drug discovery and development. It has also been shown to have good bioavailability and pharmacokinetic properties, indicating that it has potential as a drug candidate. However, there are also limitations to using 5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole X in lab experiments. It is a relatively new this compound, and its biological activity and toxicity profile are not fully understood. In addition, the synthesis process is complex and requires expertise in organic chemistry.
Future Directions
There are several future directions for the research on 5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole X. One direction is to further investigate its mechanism of action and identify its molecular targets in the cell. This could lead to the development of more specific and effective drugs that target these pathways. Another direction is to evaluate its efficacy and safety in clinical trials, which could lead to its approval as a drug for the treatment of various diseases. Finally, there is potential for the development of new analogs and derivatives of this compound X, which could have improved biological activity and pharmacokinetic properties.
Scientific Research Applications
Compound X has been shown to exhibit promising biological activity in preclinical studies, making it a potential candidate for drug discovery and development. It has been reported to have anticancer, anti-inflammatory, and antimicrobial properties. In addition, it has been shown to inhibit the activity of certain enzymes and receptors, making it a potential candidate for the treatment of various diseases.
properties
IUPAC Name |
5-[6-[(3-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3OS2/c1-14-21(29-22(24-14)16-6-8-18(27-2)9-7-16)19-10-11-20(26-25-19)28-13-15-4-3-5-17(23)12-15/h3-12H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAVAYMMAKSARL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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